In-Depth Technical Guide: 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
In-Depth Technical Guide: 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
CAS Number: 890095-69-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, namely the 1,2,4-oxadiazole core, a reactive chloromethyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the available technical data on 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, including its synthesis, chemical properties, and potential biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is presented in the table below.
| Property | Value |
| CAS Number | 890095-69-9 |
| Molecular Formula | C₄H₂ClF₃N₂O |
| Molecular Weight | 186.52 g/mol |
| Appearance | Not explicitly reported, likely a solid or oil |
| Solubility | Not explicitly reported, likely soluble in organic solvents |
Synthesis
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-documented area of organic chemistry. The most common and versatile method involves the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an acylating agent, such as an acyl chloride or an acid anhydride.
Proposed Synthetic Pathway
A plausible synthetic route to 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves a two-step process starting from 2-chloroacetamidoxime and a trifluoroacetylating agent.
Experimental Protocol (General)
Step 1: Formation of the O-acylamidoxime intermediate
A solution of 2-chloroacetamidoxime in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) would be treated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting amidoxime is consumed, as monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to the 1,2,4-oxadiazole
The resulting O-acylamidoxime intermediate can be isolated or, in some cases, cyclized in situ. Cyclization is usually achieved by heating the reaction mixture or by the addition of a dehydrating agent or a base. Upon completion of the reaction, the desired 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole would be isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Reactivity and Potential for Further Functionalization
The chemical reactivity of 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is largely dictated by the chloromethyl group. This group is a good electrophile and is susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, making it a valuable intermediate for the synthesis of diverse libraries of compounds for biological screening.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is not explicitly available in the public domain. However, based on the structure and data from analogous compounds, the following characteristic signals can be predicted:
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¹H NMR: A singlet in the range of 4.5-5.0 ppm corresponding to the two protons of the chloromethyl group (-CH₂Cl).
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¹³C NMR: A signal for the chloromethyl carbon, a signal for the trifluoromethyl carbon (likely showing coupling to fluorine), and two distinct signals for the carbons of the 1,2,4-oxadiazole ring.
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IR Spectroscopy: Characteristic absorption bands for C-Cl, C-F, C=N, and C-O bonds.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (186.52 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.
Biological Activity and Potential Applications
While there are no specific biological studies reported for 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, the 1,2,4-oxadiazole scaffold is present in numerous compounds with a wide range of biological activities.
Derivatives of 1,2,4-oxadiazole have been investigated for their potential as:
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Anticancer agents: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]
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Nematicides: Compounds containing the 1,2,4-oxadiazole ring have shown potent activity against plant-parasitic nematodes.
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Antiplasmodial agents: Trifluoromethyl-substituted 1,2,4-oxadiazoles have been explored as potential treatments for malaria.
The presence of the reactive chloromethyl group in 3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole makes it an attractive starting material for the synthesis of new derivatives that could be screened for these and other biological activities. The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity to biological targets.
Conclusion
3-(Chloromethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a valuable synthetic intermediate with significant potential for the development of novel bioactive molecules. Its synthesis can be achieved through established methodologies for 1,2,4-oxadiazole ring formation. The presence of the reactive chloromethyl group allows for straightforward functionalization, enabling the creation of diverse chemical libraries for drug discovery programs. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of derivatives synthesized from this promising building block. Researchers in the fields of medicinal chemistry and agrochemical development may find this compound to be a valuable tool in their efforts to discover new and effective therapeutic and crop protection agents.
